Chemical and physical properties of 4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine
Chemical and physical properties of 4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine is a heterocyclic compound of significant interest in the field of medicinal chemistry. It integrates two key structural motifs: a substituted pyridine ring and a 2,6-dimethylmorpholine moiety. The morpholine ring is recognized as a "privileged" scaffold due to its frequent appearance in a wide array of biologically active compounds and approved drugs.[1] Its advantageous physicochemical properties, such as improving aqueous solubility and metabolic stability, make it a valuable component in drug design.[2] The addition of methyl groups at the 2 and 6 positions of the morpholine ring introduces stereochemical complexity and can further modulate the compound's pharmacokinetic and pharmacodynamic profile, potentially enhancing its central nervous system (CNS) penetration.[3]
This guide provides a comprehensive overview of the chemical and physical properties of 4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine, a proposed synthetic route, analytical characterization, and its potential applications in drug discovery. As specific experimental data for this compound is not widely available, this document synthesizes information from structurally related analogs to provide well-founded predictions and expert insights.
Physicochemical Properties
The physicochemical properties of 4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine are crucial for predicting its behavior in biological systems. The following table summarizes its predicted and known properties, drawing comparisons with the parent compound, 4-(5-bromopyridin-2-yl)morpholine.
| Property | 4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine (Predicted) | 4-(5-bromopyridin-2-yl)morpholine (Known) | Justification for Prediction |
| Molecular Formula | C₁₁H₁₅BrN₂O | C₉H₁₁BrN₂O[4] | Addition of two methyl groups (C₂H₄). |
| Molecular Weight | 271.15 g/mol | 243.10 g/mol [4] | Calculated based on the molecular formula. |
| Appearance | White to off-white solid | Solid | Similar to the parent compound. |
| Melting Point | Likely lower than the parent compound | Not widely reported | The addition of methyl groups can disrupt crystal packing, often leading to a lower melting point. |
| Boiling Point | Higher than 2,6-dimethylmorpholine (147 °C) | Not applicable (solid) | The addition of the bromopyridyl group will significantly increase the boiling point compared to the morpholine component alone. |
| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane). Low aqueous solubility, but potentially higher than less polar analogs. | Soluble in organic solvents. | The morpholine moiety generally enhances solubility.[2] |
| Predicted XlogP | ~2.1 | 1.6[4] | The two additional methyl groups increase lipophilicity. |
| pKa (of the morpholine nitrogen) | ~7.5 - 8.5 | ~8.7 (for morpholine)[1] | The electron-withdrawing effect of the bromopyridine ring will slightly decrease the basicity of the morpholine nitrogen compared to unsubstituted morpholine. |
Chemical Properties and Reactivity
4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine possesses several reactive sites that can be exploited for further chemical modification.
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The Pyridine Ring: The bromine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
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The Morpholine Ring: The nitrogen atom of the morpholine ring is basic and can be protonated to form a salt. The ring itself is generally stable under most reaction conditions.
Proposed Synthesis and Characterization
A plausible and efficient synthesis of 4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine involves a nucleophilic aromatic substitution reaction.
Caption: Proposed synthesis of 4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine.
Experimental Protocol: Synthesis
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Reaction Setup: To a solution of 2,5-dibromopyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add cis-2,6-dimethylmorpholine (1.1 eq) and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).
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Reaction Conditions: Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine.
Analytical Characterization Workflow
A systematic approach is required to confirm the identity and purity of the synthesized compound.
Caption: Workflow for the analytical characterization of the target compound.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine and dimethylmorpholine protons. The pyridine protons will appear in the aromatic region (δ 7.0-8.5 ppm), while the morpholine and methyl protons will be in the aliphatic region (δ 2.0-4.0 ppm and δ 1.0-1.5 ppm, respectively).
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¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 272.05 and 274.05, reflecting the isotopic pattern of bromine. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.
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High-Performance Liquid Chromatography (HPLC): HPLC analysis will be used to determine the purity of the final compound.
Applications in Drug Discovery
The structural features of 4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine make it a promising scaffold for the development of novel therapeutics, particularly for CNS disorders.
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Enhanced CNS Penetration: The introduction of the 2,5-dimethylmorpholine moiety has been shown to improve the brain permeability of drug candidates.[3] This is a critical factor for drugs targeting the central nervous system.
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Modulation of Pharmacokinetics: The morpholine ring can modulate the pharmacokinetic properties of a molecule, improving its solubility and metabolic stability.[2]
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Scaffold for Library Synthesis: The reactive bromine handle allows for the rapid generation of a library of analogs for screening against various biological targets.
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Potential Therapeutic Areas: Morpholine derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5] The specific substitution pattern of this compound could lead to novel inhibitors of kinases or other enzymes implicated in disease.
Conclusion
4-(5-Bromopyridin-2-yl)-2,6-dimethylmorpholine represents a valuable building block for medicinal chemistry and drug discovery. Its predicted physicochemical properties, combined with the proven benefits of the dimethylmorpholine scaffold, suggest its potential for developing novel therapeutics with improved pharmacokinetic profiles, especially for CNS targets. The synthetic and analytical workflows outlined in this guide provide a solid foundation for the synthesis and characterization of this promising compound and its derivatives. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.
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